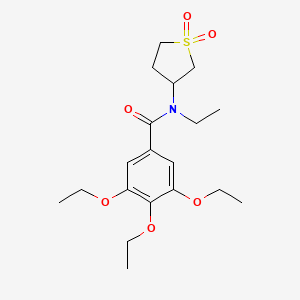

N-(1,1-dioxidotetrahydrothiophène-3-yl)-3,4,5-triéthoxy-N-éthylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide is a useful research compound. Its molecular formula is C19H29NO6S and its molecular weight is 399.5. The purity is usually 95%.

BenchChem offers high-quality N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Bien sûr ! Voici une analyse complète des applications de recherche scientifique du N-(1,1-dioxidotetrahydrothiophène-3-yl)-3,4,5-triéthoxy-N-éthylbenzamide, également connu sous le nom de N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4,5-triéthoxy-N-éthylbenzamide :

Activation des canaux potassiques rectifiants vers l’intérieur activés par les protéines G (GIRK)

Ce composé a été identifié comme un activateur puissant et sélectif des canaux GIRK1/2. Les canaux GIRK jouent un rôle crucial dans la régulation de l’excitabilité neuronale et de la fréquence cardiaque. L’activation de ces canaux peut être bénéfique dans le traitement de maladies telles que l’épilepsie, la douleur et les arythmies cardiaques .

Activité antimicrobienne

Des recherches ont montré que des composés similaires au this compound présentent des propriétés antimicrobiennes significatives. Ces composés ont été testés contre diverses bactéries et champignons pathogènes, démontrant un potentiel en tant que nouveaux agents antimicrobiens . Cette application est particulièrement importante dans le contexte de la résistance croissante aux antibiotiques.

Propriétés antifongiques

En plus de son activité antibactérienne, ce composé s’est avéré prometteur en tant qu’agent antifongique. Il a été efficace contre plusieurs souches de champignons, y compris celles responsables d’infections graves chez les personnes immunodéprimées . Cela en fait un candidat précieux pour le développement de nouveaux médicaments antifongiques.

Recherche sur le cancer

La structure du composé suggère des applications potentielles dans la recherche sur le cancer. Les composés contenant de la sulfone sont souvent étudiés pour leurs propriétés anticancéreuses en raison de leur capacité à interférer avec les processus cellulaires dans les cellules cancéreuses. Ce composé pourrait être étudié pour son efficacité à inhiber la croissance et la prolifération des cellules cancéreuses.

Effets neuroprotecteurs

Compte tenu de son rôle dans la modulation des canaux potassiques, ce composé peut avoir des effets neuroprotecteurs. Les modulateurs des canaux potassiques sont étudiés pour leur potentiel à protéger les neurones contre les dommages dans les maladies neurodégénératives telles que la maladie d’Alzheimer et la maladie de Parkinson . Ce composé pourrait contribuer au développement de nouvelles thérapies neuroprotectrices.

Applications anti-inflammatoires

Des composés ayant des structures similaires ont été étudiés pour leurs propriétés anti-inflammatoires. En modulant des voies de signalisation spécifiques, ces composés peuvent réduire l’inflammation, ce qui en fait des candidats potentiels pour le traitement de maladies inflammatoires telles que l’arthrite et la maladie inflammatoire de l’intestin.

Recherche cardiovasculaire

L’activation des canaux GIRK par ce composé suggère également des applications potentielles dans la recherche cardiovasculaire. Les canaux GIRK sont impliqués dans la régulation de la fréquence cardiaque et du rythme, et leur modulation peut être bénéfique dans le traitement des arythmies et d’autres affections cardiovasculaires .

Métabolisme des médicaments et pharmacocinétique

La stabilité et le profil métabolique du composé en font un outil précieux dans les études de métabolisme des médicaments et de pharmacocinétique. Comprendre comment ce composé est métabolisé et ses propriétés pharmacocinétiques peut aider à la conception de nouveaux médicaments avec des profils d’efficacité et de sécurité améliorés .

Ces applications mettent en évidence le potentiel diversifié du this compound dans divers domaines de la recherche scientifique. Chaque application offre des opportunités uniques pour une exploration et un développement supplémentaires.

RSC Medicinal Chemistry Molecules EVT Chem

Mécanisme D'action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

The compound acts as an activator for the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels affects various physiological processes. GIRK channels are involved in numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over the prototypical urea-based compounds . .

Result of Action

The activation of GIRK channels by this compound leads to changes in cell excitability . This can have various molecular and cellular effects depending on the specific physiological process involved.

Analyse Biochimique

Biochemical Properties

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with G protein-gated inwardly-rectifying potassium (GIRK) channels, specifically the GIRK1/2 subtype . These interactions are crucial as GIRK channels are key effectors in GPCR signaling pathways, modulating cellular excitability .

Cellular Effects

The effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GIRK channels affects the excitability of cells, particularly in the brain and peripheral tissues . This modulation can impact various physiological processes, including heart rate regulation and neurotransmission .

Molecular Mechanism

At the molecular level, N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide exerts its effects through specific binding interactions with biomolecules. It acts as an activator of GIRK channels, enhancing their activity and promoting potassium ion flow into the cells . This activation can lead to changes in cellular excitability and downstream signaling pathways . Additionally, it may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide can change over time. Studies have shown that the compound exhibits good stability and minimal degradation over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged activation of GIRK channels and consistent modulation of cellular excitability .

Dosage Effects in Animal Models

The effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide vary with different dosages in animal models. At lower doses, the compound effectively activates GIRK channels without causing significant adverse effects . At higher doses, it may lead to toxicity and adverse effects, including disrupted cellular function and potential organ damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolic stability is enhanced by its structural properties, which reduce its susceptibility to enzymatic degradation . This stability allows for prolonged activity and effectiveness in biological systems.

Transport and Distribution

The transport and distribution of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biological activity . The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes .

Subcellular Localization

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, enhancing its biological effects .

Propriétés

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3,4,5-triethoxy-N-ethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO6S/c1-5-20(15-9-10-27(22,23)13-15)19(21)14-11-16(24-6-2)18(26-8-4)17(12-14)25-7-3/h11-12,15H,5-10,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIGXXDDSWNLGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2515880.png)

![N-({[(4-chlorophenyl)methyl]carbamoyl}amino)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2515883.png)

![N-(3-acetylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2515889.png)

![2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/new.no-structure.jpg)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2515900.png)

![Ethyl 4-((4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2515902.png)

![2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)-N-mesitylacetamide](/img/structure/B2515903.png)